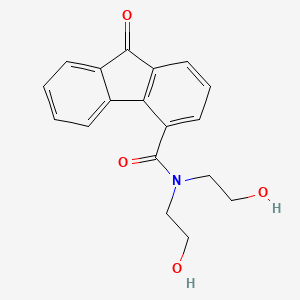

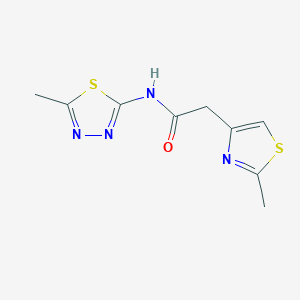

![molecular formula C14H18BrNO2 B5622928 1-[(4-bromophenoxy)acetyl]azepane](/img/structure/B5622928.png)

1-[(4-bromophenoxy)acetyl]azepane

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of compounds related to "1-[(4-bromophenoxy)acetyl]azepane" can involve various chemical reactions. For instance, the synthesis of azepanium ionic liquids from azepane demonstrates the versatility of azepane in forming new compounds through reactions with bromoalkanes or bromoalkoxyalkanes, leading to tertiary amines and further quaternization reactions to yield quaternary azepanium salts (Belhocine et al., 2011). Similarly, the domino assembly of trifluoromethylated N,O-heterocycles from fluorinated α-bromoenones with amino alcohols demonstrates the potential for creating complex structures including azepanes through aza-Michael reaction followed by intramolecular cyclization (Rulev et al., 2016).

Molecular Structure Analysis

The molecular structure of compounds related to "1-[(4-bromophenoxy)acetyl]azepane" can be studied through X-ray diffraction and spectroscopic methods. For example, the crystal structure of related compounds like 1,4-Bis(p-bromophenoxy) butane has been determined by single-crystal X-ray analysis, revealing specific conformations and molecular orientations (Ishikawa et al., 1971).

Chemical Reactions and Properties

Chemical reactions involving azepane derivatives can lead to a variety of products depending on the reaction conditions. For instance, reactions of tosyl azide with dihydro-1H-indane-1,3-dione derivatives have shown unexpected reactivity, leading to products like dimeric indanediones and hydroxybenzopyrans through fragmentation of intermediate hydroxytriazolines (Benati et al., 1995).

Physical Properties Analysis

The physical properties of azepane derivatives, such as melting points, boiling points, and solubility, can significantly vary based on the molecular structure and substituents. The synthesis of azepanium ionic liquids highlights how the nature of the anion and substituents on the azepanium cation core can affect liquid temperature ranges, with some derivatives being solids while others remain liquids at ambient temperature (Belhocine et al., 2011).

Chemical Properties Analysis

The chemical properties of "1-[(4-bromophenoxy)acetyl]azepane" and related compounds include reactivity towards various reagents, stability under different conditions, and the potential to undergo further chemical transformations. For example, the N-bromosuccinimide-induced aminocyclization-aziridine ring expansion cascade shows the potential for substituted azepanes to undergo complex reactions leading to a diverse range of functional molecules (Zhou & Yeung, 2014).

Orientations Futures

The synthesis and study of azepane derivatives, including “1-[(4-bromophenoxy)acetyl]azepane”, is a promising area of research. Recent developments have focused on the synthesis of azepane derivatives from simple precursors, opening up new possibilities for the exploration of this class of compounds .

Propriétés

IUPAC Name |

1-(azepan-1-yl)-2-(4-bromophenoxy)ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18BrNO2/c15-12-5-7-13(8-6-12)18-11-14(17)16-9-3-1-2-4-10-16/h5-8H,1-4,9-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKMCPFYJMAROFA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)C(=O)COC2=CC=C(C=C2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18BrNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Azepan-1-yl)-2-(4-bromophenoxy)ethanone | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

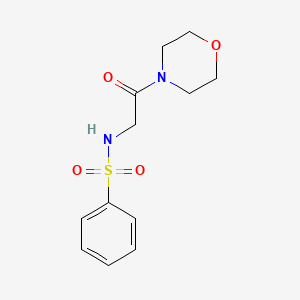

![N-(4-methylphenyl)-N-[2-(2-oxa-7-azaspiro[4.5]dec-7-yl)-2-oxoethyl]methanesulfonamide](/img/structure/B5622861.png)

![(3R*,4R*)-1-[(4-fluoro-3-methylphenyl)acetyl]-3-methyl-4-(tetrahydro-2H-pyran-4-yl)-4-piperidinol](/img/structure/B5622862.png)

![1-(cyclopropylcarbonyl)-4-{[3-(3-methoxyphenoxy)-1-azetidinyl]carbonyl}piperidine](/img/structure/B5622893.png)

![4-{[2-(4-fluorophenyl)imidazo[1,2-a]pyridin-6-yl]carbonyl}-1,3-dimethylpiperazin-2-one](/img/structure/B5622908.png)

![7-{1-cyclohexyl-3-[2-(methylthio)ethyl]-1H-1,2,4-triazol-5-yl}tetrazolo[1,5-a]pyridine](/img/structure/B5622919.png)

![2-(10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-yl)-N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]acetamide](/img/structure/B5622931.png)

![N-{[5-(2-furylmethyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl]methyl}-2-methoxyacetamide](/img/structure/B5622938.png)

![N-{(3R*,4S*)-4-[(3-methylisoxazol-5-yl)methyl]tetrahydrofuran-3-yl}-1-phenylcyclopentanecarboxamide](/img/structure/B5622945.png)